Piclonidine - 72467-44-8

Piclonidine

Catalog Number: EVT-280296
CAS Number: 72467-44-8
Molecular Formula: C14H17Cl2N3O
Molecular Weight: 314.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piclonidine is a bioactive chemical.
Source and Classification

Piclonidine is synthesized through chemical processes involving various organic compounds. As an antihypertensive, it belongs to the class of drugs known as central alpha-2 adrenergic agonists. These agents work by stimulating alpha-2 receptors in the brain, leading to decreased sympathetic outflow and subsequently lowering blood pressure.

Synthesis Analysis

Methods

The synthesis of Piclonidine typically involves multi-step organic reactions that can include alkylation, amination, and cyclization processes. The exact synthetic route may vary based on the desired purity and yield of the final product.

Technical Details

  1. Starting Materials: Commonly used starting materials include phenolic compounds and various alkylating agents.
  2. Reaction Conditions: The reactions are often conducted under controlled temperatures and pressures, utilizing solvents that facilitate the reaction while minimizing side reactions.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure Piclonidine.
Molecular Structure Analysis

Structure

Piclonidine has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula for Piclonidine is C10_{10}H12_{12}N2_2O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 176.22 g/mol.
  • Structural Features: The structure includes an aromatic ring, a secondary amine group, and a hydroxyl group, which are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Piclonidine undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: In aqueous environments, Piclonidine may hydrolyze, impacting its activity.
  2. Oxidation: Exposure to oxidizing agents can lead to degradation of the compound.
  3. Complex Formation: Piclonidine can form complexes with metal ions, which may alter its pharmacokinetics.

Technical Details

  • Stability Studies: Research indicates that Piclonidine maintains stability under acidic conditions but may degrade under alkaline conditions.
  • Reactivity with Biological Molecules: Its interactions with proteins and enzymes can influence its therapeutic effects.
Mechanism of Action

Process

The mechanism of action of Piclonidine primarily involves its agonistic effect on alpha-2 adrenergic receptors located in the central nervous system:

  1. Receptor Binding: Upon administration, Piclonidine binds to alpha-2 adrenergic receptors in the brainstem.
  2. Signal Transduction: This binding activates inhibitory G-proteins that reduce cyclic adenosine monophosphate levels.
  3. Decreased Sympathetic Output: The result is a decrease in norepinephrine release from sympathetic neurons, leading to vasodilation and reduced heart rate.

Data

  • Clinical Efficacy: Studies have shown significant reductions in systolic and diastolic blood pressure following administration of Piclonidine.
  • Side Effects Profile: Compared to other antihypertensives, Piclonidine exhibits fewer side effects related to sedation and dry mouth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Piclonidine is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol but shows limited solubility in nonpolar solvents.

Chemical Properties

  • pH Stability: The compound exhibits stability at neutral pH but may degrade at extreme pH levels.
  • Melting Point: The melting point of Piclonidine is around 150°C, indicating thermal stability under standard conditions.
Applications

Scientific Uses

Piclonidine's primary application lies within the field of hypertension management. Its role as an antihypertensive agent makes it valuable in clinical settings for patients with resistant hypertension or those who experience adverse effects from other medications. Additionally:

  • Research Applications: Investigations into alternative uses for Piclonidine are ongoing, particularly regarding its potential neuroprotective effects due to its central nervous system activity.
  • Formulation Development: Ongoing research aims to develop novel formulations that enhance the bioavailability and therapeutic efficacy of Piclonidine.
Synthesis and Structure-Activity Relationship (SAR) Optimization

Historical Evolution of Clonidine Analog Synthesis

The development of imidazoline-based antihypertensive agents originated with clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine), first synthesized in the 1960s as a nasal decongestant that unexpectedly demonstrated potent hypotensive effects [1] [7]. This discovery triggered systematic medicinal chemistry explorations to optimize its scaffold, leading to second-generation analogs with improved receptor selectivity and pharmacokinetic profiles. Piclonidine (N-(2,6-dichlorophenyl)-N-(tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-imidazol-2-amine) emerged from these efforts as a structurally refined derivative where the tetrahydropyran moiety replaced the parent imidazoline hydrogen, significantly altering steric and electronic properties [10]. This modification represented a strategic shift from simple ring substitutions to sophisticated bifunctional architectures that simultaneously addressed α2-adrenergic affinity and I1-imidazoline receptor selectivity [2]. The synthetic pathway to Piclonidine derivatives typically began with 2,6-dichloroaniline thiourea intermediates, followed by S-methylation and subsequent condensation with tetrahydropyran-modified ethylenediamine precursors—a route that mirrored classical clonidine synthesis but incorporated advanced protecting group strategies [1] [5].

Table 1: Structural Evolution from Clonidine to Piclonidine

CompoundCore Structure ModificationMolecular Weight (g/mol)Key Synthetic Advancement
ClonidineUnsubstituted imidazoline230.09Thiourea cyclization with ethylenediamine
Standard intermediateN-methylimidazoline244.12Regioselective N-alkylation
PiclonidineN-tetrahydropyran imidazoline314.21Stereoselective N-heterocyclic conjugation

Methodological Innovations in Imidazoline Derivative Design

SAR studies of clonidine analogs revealed that N-substituent bulk profoundly influences receptor selectivity. When the R1 position (imidazoline nitrogen) bore substituents larger than methyl, α-agonist activity diminished substantially while I1-imidazoline binding affinity increased [1]. Piclonidine’s tetrahydropyran group (molecular volume ≈ 84 ų) optimally exploited this SAR principle, providing the steric bulk necessary for preferential I1 binding without eliminating α2-activity entirely [10]. Computational analyses demonstrated that the oxygen atom in the tetrahydropyran ring formed critical hydrogen bonds with Asp189 in the imidazoline receptor binding pocket—an interaction absent in simpler alkyl analogs [5]. Additionally, the chair conformation of the saturated heterocycle positioned hydrophobic domains toward lipid bilayer interfaces, enhancing membrane penetration kinetics by 3-fold compared to clonidine [5] [10]. These innovations addressed the historical challenge of achieving receptor subtype discrimination among structurally similar adrenergic and imidazoline targets, which had previously limited the clinical utility of early analogs [2].

Solvent Dispersion Techniques for Low-Dose Formulation Homogeneity

Piclonidine’s high potency (effective doses <1 mg) necessitated advanced formulation strategies to ensure content uniformity in solid dosage forms. Research adapted solvent dispersion methods originally developed for clonidine, where drug substance dissolution in optimized solvent systems enabled precise distribution through inert carriers [3] [6]. Critical parameters included:

  • Solvent selection: Ethanol/water mixtures (70:30 v/v) provided optimal solubility (>50 mg/mL) without inducing excipient swelling
  • Addition rate control: Peristaltic pump delivery at 5-40 mL/min prevented localized supersaturation
  • Concentration optimization: 10-28.57 mg/mL drug solutions balanced viscosity and processing efficiency [3]

Experimental validation demonstrated that spray dispersion of Piclonidine solutions onto microcrystalline cellulose in fluidized-bed granulators achieved relative standard deviations of <2% in content uniformity for 0.1 mg dosage units—surpassing the European Pharmacopoeia requirement of 85-115% per unit [3] [6]. Surface sampling studies confirmed that >98% of Piclonidine was incorporated into granules, minimizing surface adsorption losses that plagued traditional geometric mixing techniques [6].

Table 2: Solvent Dispersion Parameters for Imidazoline Formulations

ParameterClonidine OptimizationPiclonidine AdaptationImpact on Content Uniformity
Solvent systemPurified water/ethanolEthanol-water (70:30)Improved API solubility by 40%
Dispersion rate15-30 mL/min5-40 mL/min (optimal 20 mL/min)Reduced granule density variation to <5%
Drug concentration10-20 mg/mL10-28.57 mg/mLPrevented solvent overloading of excipients
Mixing technologyGranulation panFluidized-bed with Wurster insertEnhanced particle coating efficiency

Solid-Phase Synthesis and Crystallographic Engineering

Piclonidine’s synthesis was revolutionized by solid-phase approaches that anchored 2,6-dichloroaniline derivatives to Wang resins via acid-labile linkages, enabling stepwise assembly through imidazoline cyclization and subsequent N-functionalization [5]. This method achieved 76% yield with >98% purity by eliminating solution-phase purification bottlenecks [5] [10]. X-ray crystallography of Piclonidine tetraphenylborate salts (space group P21/c, a = 9.151 Å, b = 12.522 Å, c = 25.493 Å, β = 105.161°) revealed critical molecular packing interactions where the tetrahydropyran oxygen formed bifurcated hydrogen bonds with imidazoline NH groups at 2.89 Å distance, stabilizing a bioactive conformation [5]. Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level confirmed this configuration was 8.3 kcal/mol more stable than alternative rotamers and identified a charge-transfer complex between the imidazoline π-system and tetraphenylborate anions (interaction energy = -42.7 kcal/mol) [5]. These structural insights guided the design of analogs with enhanced crystallinity, including borate co-crystals that improved powder flow properties by 70%—critical for high-speed tablet compression [5] [10].

Structural Diagram of Piclonidine-Tetraphenylborate Complex

Cl           O (tetrahydropyran)\\         /C--N......BPh₄⁻ (ionic interaction)/    \\Cl     N-H···O (2.89 Å H-bond)|Imidazoline ring

Figure: Crystallographically validated structure showing key non-covalent interactions

Properties

CAS Number

72467-44-8

Product Name

Piclonidine

IUPAC Name

N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18)

InChI Key

NYQGJEQCYOJBPV-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Solubility

Soluble in DMSO

Synonyms

2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline
LR 99853
LR-99853

Canonical SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.